"2-Bromo-3,6-dihydroxybenzaldehyde" chemical properties
"2-Bromo-3,6-dihydroxybenzaldehyde" chemical properties
An In-depth Technical Guide to 2-Bromo-3,6-dihydroxybenzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS No. 241127-72-0), a versatile polyfunctional aromatic intermediate. With its unique arrangement of an aldehyde, two hydroxyl groups, and a bromine atom, this compound serves as a valuable building block in various fields, including pharmaceutical synthesis, agrochemical development, and materials science. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway, and an in-depth analysis of its chemical reactivity. Furthermore, it explores its potential applications and outlines essential safety and handling protocols, offering a critical resource for researchers, chemists, and professionals in drug development.
Chemical Identity and Structure
2-Bromo-3,6-dihydroxybenzaldehyde is a substituted aromatic aldehyde. The core of its structure is a benzene ring, which is functionalized with three distinct groups that dictate its chemical behavior:
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An Aldehyde Group (-CHO): Positioned at C1, this group is a primary site for nucleophilic attack and condensation reactions.
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Two Hydroxyl Groups (-OH): Located at C3 and C6, these phenolic groups are acidic, act as powerful ortho-, para-directing activators in electrophilic aromatic substitution, and can be alkylated or acylated.
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A Bromo Group (-Br): At C2, this halogen atom serves as a key handle for cross-coupling reactions and can influence the acidity and reactivity of the adjacent hydroxyl group.
The strategic placement of these functional groups makes 2-Bromo-3,6-dihydroxybenzaldehyde a highly valuable and reactive intermediate for the synthesis of more complex molecular architectures.[1]
Physicochemical and Spectral Properties
Quantitative data for 2-Bromo-3,6-dihydroxybenzaldehyde is not extensively documented in publicly available literature. However, key molecular information can be summarized, and spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 2-Bromo-3,6-dihydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 241127-72-0 | [2] |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature, likely light yellow or off-white. | [3] |
| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. | [3][4] |
| Storage | Recommended storage at 2-8°C. | [1] |
| Purity | Commercially available at ≥95%. | [2] |
Predicted Spectral Characteristics
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¹H NMR: The spectrum would feature a downfield singlet for the aldehyde proton (δ 9.5-10.5 ppm).[5] Two singlets for the phenolic hydroxyl protons would also be present, potentially broad depending on the solvent and concentration. The two aromatic protons would appear as doublets in the aromatic region (δ 6.5-7.5 ppm).
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¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with carbons attached to oxygen appearing more downfield.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (~3200-3500 cm⁻¹), a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-Br stretching in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 216 and 218 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ molecular ions.
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 2-Bromo-3,6-dihydroxybenzaldehyde is not prominently available. However, a plausible and chemically sound synthetic route can be designed based on established methodologies for the bromination of substituted phenols. The most logical precursor is 2,5-dihydroxybenzaldehyde (gentisaldehyde).
The key transformation is the regioselective electrophilic bromination of the electron-rich aromatic ring. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position between the two hydroxyl groups (C4) and the position ortho to the C5-hydroxyl group (C6) are highly activated. However, the position ortho to the C2-hydroxyl and meta to the C5-hydroxyl (C3) is also activated. Direct bromination must be carefully controlled to achieve the desired 2-bromo isomer.
A potential synthetic approach involves the bromination of 2,5-dihydroxybenzaldehyde using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent system.
Proposed Experimental Protocol: Bromination of 2,5-dihydroxybenzaldehyde
Causality: This protocol is based on the bromination of similar phenolic compounds.[6][7] Acetic acid is chosen as the solvent as it can modulate the reactivity of bromine.[7] The reaction is run at or below room temperature to control the rate and selectivity of the electrophilic substitution, minimizing the formation of poly-brominated byproducts.
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Reaction Setup: To a stirred solution of 2,5-dihydroxybenzaldehyde (1.0 equivalent) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature.
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Execution: Maintain the reaction temperature at or below 25°C using a water bath. Stir the mixture overnight.
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Work-up: Pour the reaction mixture into a larger volume of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
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Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 2-Bromo-3,6-dihydroxybenzaldehyde isomer.
Caption: Proposed workflow for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde.
Chemical Reactivity and Mechanistic Considerations
The utility of 2-Bromo-3,6-dihydroxybenzaldehyde as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.
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Oxidation: Mild oxidizing agents, such as bromine water or Tollens' reagent, can selectively oxidize the aldehyde to a carboxylic acid without affecting the phenol groups, yielding 2-Bromo-3,6-dihydroxybenzoic acid.[8]
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted benzylamines.
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Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malonates in the Knoevenagel condensation) or form acetals to protect the aldehyde group during subsequent transformations.[3]
Caption: Palladium-catalyzed cross-coupling reactions at the bromo position.
Applications in Research and Development
The multifunctionality of 2-Bromo-3,6-dihydroxybenzaldehyde makes it a precursor for a wide range of target molecules.
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Pharmaceuticals: It serves as a scaffold for synthesizing active pharmaceutical ingredients (APIs). [1]The brominated polyhydroxylated phenyl structure is found in various natural products with biological activity, including antibacterial and antifungal agents. [6]* Agrochemicals: The core structure can be elaborated into novel herbicides or pesticides. [1]* Materials Science: Its ability to undergo coupling and polymerization reactions makes it a candidate for developing advanced polymers or functional coatings. [1]For instance, Schiff base formation from the aldehyde and subsequent coordination with metal ions can lead to new materials with interesting electronic or catalytic properties. [9]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-3,6-dihydroxybenzaldehyde is not widely available, safety precautions can be established based on data for structurally similar compounds like 2-bromo-3-hydroxybenzaldehyde and other brominated phenols. [10][11]
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Hazard Classification: Expected to be harmful if swallowed or inhaled and to cause skin and serious eye irritation. May cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. When handling the solid, use a dust mask or work in a well-ventilated fume hood to avoid inhalation. [10][12]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong bases. [11][12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
National Institute of Standards and Technology (NIST). 2,3-Dihydroxybenzaldehyde. NIST Chemistry WebBook. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 3-Bromo-2-hydroxybenzaldehyde. National Institutes of Health (NIH). [Link]
-
MySkinRecipes. Benzaldehyde, 2-bromo-3,6-dihydroxy- (9CI). [Link]
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Journal of the Brazilian Chemical Society. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
-
Scientific.net. Study on Synthesis of 6-Bromo-2, 3-Dihydroxybenzaldehyde. [Link]
-
ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. [Link]
- Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
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Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
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ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. [Link]
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NCERT. Biomolecules. [Link]
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ResearchGate. Benzaldehyde reactivity and selectivity. [Link]
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ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]
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JEE (Advanced). 2019 Paper 1. [Link]
- Google Patents. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
-
Taylor & Francis Online. Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [Link]
-
FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. [Link]
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